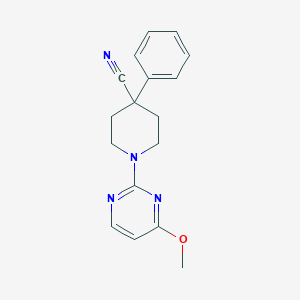![molecular formula C14H15N5S B12249299 9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine](/img/structure/B12249299.png)
9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the purine class of molecules, which are known for their significant roles in biological systems, including DNA and RNA structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the purine ring can lead to various reduced purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating DNA and RNA binding properties, which can have implications in genetic research and biotechnology.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Compounds with similar structures have been investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins. This binding can inhibit or modulate the activity of enzymes involved in DNA replication, transcription, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-phenylsulfanyl-9H-purine: Similar structure but lacks the ethyl group.
9-ethyl-6-phenylsulfanyl-9H-purine: Similar structure but lacks the methylsulfanyl group.
9-ethyl-N-[3-(phenylsulfanyl)phenyl]-9H-purin-6-amine: Similar structure but with a different substituent on the phenyl group.
Uniqueness
9-ethyl-N-[3-(methylsulfanyl)phenyl]-9H-purin-6-amine is unique due to the presence of both the ethyl and methylsulfanyl groups. These functional groups contribute to its distinct chemical properties and potential applications. The combination of these groups with the purine ring enhances its reactivity and binding affinity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N5S |
|---|---|
Molecular Weight |
285.37 g/mol |
IUPAC Name |
9-ethyl-N-(3-methylsulfanylphenyl)purin-6-amine |
InChI |
InChI=1S/C14H15N5S/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-5-4-6-11(7-10)20-2/h4-9H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
LBYAEEGPWRGGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12249224.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B12249232.png)

![N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B12249263.png)

![8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12249272.png)
![N-(2,5-difluorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B12249273.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-5-fluoropyridine](/img/structure/B12249280.png)
![7-methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine](/img/structure/B12249281.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12249283.png)
![3-[(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12249285.png)
![6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B12249294.png)


